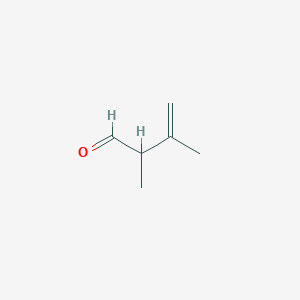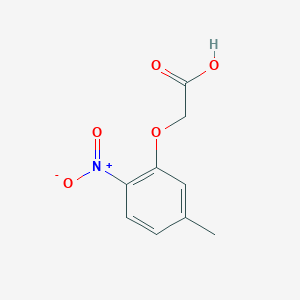
2-(5-Methyl-2-nitrophenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a methyl group at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-nitrophenoxy)acetic acid typically involves the nitration of 5-methylphenol followed by etherification and subsequent carboxylation. One common method includes:
Nitration: 5-Methylphenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methyl-2-nitrophenol.
Etherification: The nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification processes to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-nitrophenoxy)acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol or ethanol with sulfuric acid as a catalyst.
Major Products
Reduction: 2-(5-Methyl-2-aminophenoxy)acetic acid.
Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.
Esterification: Methyl or ethyl 2-(5-Methyl-2-nitrophenoxy)acetate.
Scientific Research Applications
2-(5-Methyl-2-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, if reduced to its amino derivative, it could act as an enzyme inhibitor or modulator.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-nitrophenoxy)acetic acid: Similar structure but with a fluorine atom instead of a methyl group.
2-(5-Chloro-2-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(5-Methyl-2-nitrophenoxy)acetic acid is unique due to the presence of the methyl group, which can influence its reactivity and biological activity compared to its halogen-substituted analogs. The methyl group can affect the compound’s lipophilicity and steric properties, potentially leading to different interactions with biological targets and varying degrees of activity in chemical reactions.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(5-methyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-6-2-3-7(10(13)14)8(4-6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
RSGIEBXUDPOQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


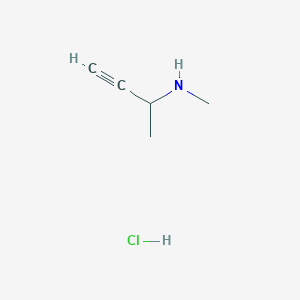
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
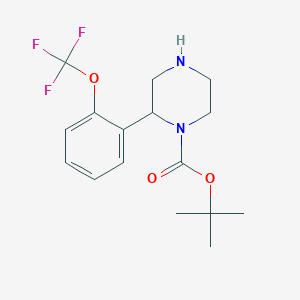
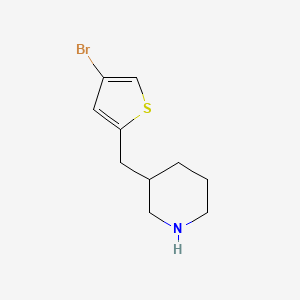
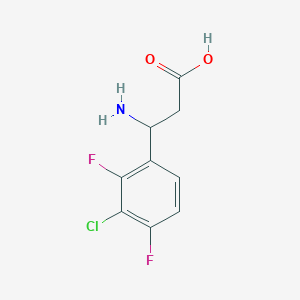
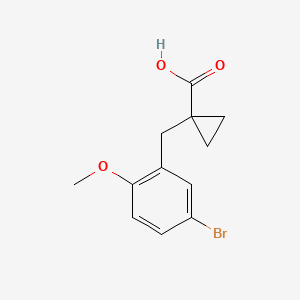
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
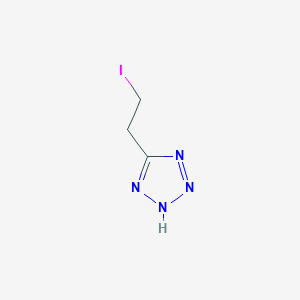
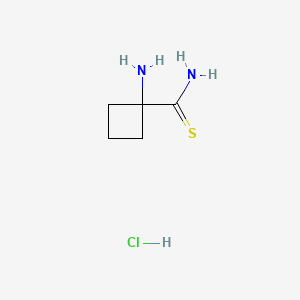
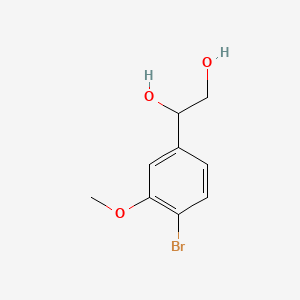
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
